N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-14(11,12)8-4-6-5-10-2-3-13-7(10)9-6/h2-3,5,8H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSRGAMHRYPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CN2C=CSC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide typically involves the reaction of aminothiazole with appropriate reagents to form the imidazo[2,1-b]thiazole core. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration using a system such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer .
Industrial Production Methods
Modern industrial methods for synthesizing imidazo[2,1-b]thiazole derivatives often employ continuous flow systems with multiple reactors. This approach allows for the efficient production of the compound without the need for isolating intermediate products. For example, a three-reactor multistage system can be used to synthesize 6-oxazolyl-substituted imidazo[2,1-b]thiazole .
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
Anticancer Applications
The imidazo[2,1-b]thiazole derivatives, including N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide, have been extensively studied for their anticancer properties.
Mechanism of Action :
- These compounds exhibit their anticancer effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest. For instance, a derivative was shown to induce G2/M phase arrest in cancer cells by altering the microtubule network structure .
- Molecular docking studies have revealed interactions between the compound and specific amino acid residues in tubulin, indicating a targeted mechanism of action .
Case Studies :
- Melanoma : In studies involving melanoma cell lines, certain derivatives demonstrated submicromolar IC50 values against V600E-B-RAF kinase, highlighting their potential as targeted therapies for melanoma .
- Breast Cancer : Compounds derived from this class have shown efficacy against breast cancer cell lines (e.g., MDA-MB-231), with mechanisms involving apoptosis induction and cell cycle arrest .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties.
Efficacy Against Multidrug-Resistant Bacteria :
- Recent studies have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .
Mechanism of Action :
- The compound's antibacterial effects are attributed to its ability to interfere with bacterial cell wall synthesis and function .
Antitubercular Activity
The compound has been investigated for its potential as an antitubercular agent.
In Vitro Studies :
- Various derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. One study reported that specific imidazo[2,1-b]thiazole derivatives exhibited promising antitubercular activity with MIC values indicating effective inhibition .
Mechanism of Action :
- The antitubercular activity is often linked to the inhibition of key mycobacterial enzymes and disruption of metabolic processes essential for bacterial survival .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
| Activity Type | Target Pathogen/Condition | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Melanoma | 0.19 µM | Inhibition of tubulin polymerization |
| Breast Cancer | 1.65 µM | Induction of apoptosis and cell cycle arrest | |
| Antibacterial | MRSA | < Linezolid | Interference with bacterial cell wall synthesis |
| Antitubercular | Mycobacterium tuberculosis | 6.25 mg/ml | Inhibition of mycobacterial enzymes |
Mechanism of Action
The mechanism of action of N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b]thiazole ring system can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide include other imidazo[2,1-b]thiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to a class of fused heterocycles known for their diverse biological activities. The imidazo[2,1-b]thiazole moiety is characterized by its unique structural features that contribute to its pharmacological properties.
Antimicrobial Activity
Mechanism of Action
Similar compounds have demonstrated antimycobacterial properties, suggesting that this compound may interfere with essential biochemical pathways for the growth and survival of pathogens like Mycobacterium tuberculosis .
In Vitro Studies
Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit varying degrees of activity against bacteria and fungi. For instance, certain analogs demonstrated significant inhibitory effects on bacterial growth with IC50 values ranging from 2.32 μM to >100 μM against different strains .
Anticancer Activity
Cytotoxicity Assays
In vitro cytotoxicity assays against several cancer cell lines have revealed that compounds related to this compound can induce cell cycle arrest and apoptosis. For example, certain derivatives showed low IC50 values (as low as 3.6 μM) against pancreatic cancer cells (MIA PaCa-2), indicating potent anticancer activity .
Mechanisms of Action
The anticancer effects are believed to stem from the compounds' ability to disrupt microtubule dynamics and induce apoptosis through the activation of caspases and PARP cleavage . Flow cytometry analysis has shown that treated cells accumulate tubulin in the soluble fraction, suggesting interference with microtubule assembly .
Study 1: Anticancer Potential
A study evaluated various imidazo[2,1-b]thiazole derivatives for their anticancer activity. Among them, N-derived analogs exhibited moderate to high cytotoxicity against multiple cancer cell lines. Notably, compound 11o demonstrated an IC50 of 3.6 ± 1.3 μM against MIA PaCa-2 cells, highlighting the potential for these compounds in cancer therapy .
Study 2: Antimycobacterial Activity
Another research focused on the antimycobacterial properties of imidazo[2,1-b]thiazole derivatives. The study found that several compounds selectively inhibited M. tuberculosis with IC50 values below 10 μM while showing minimal toxicity towards human lung fibroblast cells (>128 μM) . This selectivity suggests a promising therapeutic window for developing anti-TB agents.
Data Tables
| Compound | IC50 (μM) | Activity Type | Cell Line/Pathogen |
|---|---|---|---|
| 11o | 3.6 ± 1.3 | Anticancer | MIA PaCa-2 |
| IT10 | 2.32 | Antimycobacterial | Mycobacterium tuberculosis |
| IT06 | 2.03 | Antimycobacterial | Mycobacterium tuberculosis |
| 7a | 4.2 ± 0.6 | Anticancer | MIA PaCa-2 |
Pharmacokinetics and Toxicity
In silico ADMET predictions have been conducted for similar compounds, indicating favorable absorption and distribution profiles while showing low toxicity in preliminary assessments . These findings are crucial for further development into therapeutic agents.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare imidazo[2,1-b]thiazole derivatives like N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide?
Answer:
Imidazo[2,1-b]thiazole derivatives are synthesized via cyclocondensation, Friedel-Crafts acylation, or nucleophilic substitution. For example, fused imidazo[2,1-b]thiazoles can be synthesized under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H), achieving high yields (90–96%) through selective acylation of electron-rich aromatic systems . Key steps include:
- Substrate preparation : Starting with readily available precursors (e.g., substituted phenylbenzo[d]imidazo[2,1-b]thiazoles).
- Reaction monitoring : Thin-layer chromatography (TLC) on silica gel with UV detection ensures reaction progression .
- Purification : Recrystallization or column chromatography to isolate pure products.
Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during imidazo[2,1-b]thiazole synthesis?
Answer:
Byproduct mitigation involves:
- Solvent selection : Solvent-free conditions reduce side reactions (e.g., polymerization) and improve selectivity, as demonstrated in Friedel-Crafts acylation .
- Catalyst tuning : Eaton’s reagent enhances electrophilic acylation efficiency while avoiding harsh acids like AlCl3.
- Temperature control : Reactions performed at 80–100°C under nitrogen prevent oxidative degradation .
- Real-time analysis : Use TLC or in situ IR spectroscopy to monitor intermediates and adjust stoichiometry dynamically.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methanesulfonamide group at C6) and confirms regioselectivity .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns.
- Melting point analysis : Electrothermal apparatus (e.g., 9200 series) ensures purity (>95% by sharp melting range) .
- TLC : Silica gel plates with UV detection track reaction progress and assess purity .
Advanced: How do structural modifications (e.g., substituents on the thiazole ring) influence the biological activity of imidazo[2,1-b]thiazole derivatives?
Answer:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl or nitro groups enhance antimicrobial activity by increasing electrophilicity and membrane permeability .
- Aromatic substituents : Para-substituted phenyl rings (e.g., 4-bromophenyl) improve anticancer activity via π-π stacking with DNA or enzyme active sites .
- Methanesulfonamide moiety : Enhances solubility and bioavailability while modulating kinase inhibition (e.g., Fer kinase) .
- SAR studies : Analogs like N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide show anti-diabetic and anti-inflammatory effects via Sirtuin modulation .
Basic: What are the primary pharmacological activities reported for imidazo[2,1-b]thiazole derivatives?
Answer:
Reported activities include:
- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria and fungi via membrane disruption .
- Anticancer : Inhibition of mitochondrial NADH dehydrogenase or kinases (e.g., Fer kinase) induces apoptosis .
- Anti-inflammatory : COX-2 and 15-lipoxygenase (15-LOX) inhibition reduces prostaglandin/leukotriene synthesis .
- Antioxidant : Radical scavenging by electron-donating substituents (e.g., methoxy groups) .
Advanced: How can contradictory biological data (e.g., varying IC50 values across studies) be resolved for imidazo[2,1-b]thiazole compounds?
Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Solubility correction : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Off-target profiling : Screen against related enzymes (e.g., RSK2 vs. 15-LOX) to confirm selectivity .
- Structural validation : Re-characterize compounds via X-ray crystallography (e.g., CCDC 852419 for 2-isobutyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole) to rule out polymorphic effects .
Basic: What in vitro models are used to evaluate the anticancer potential of imidazo[2,1-b]thiazole derivatives?
Answer:
- Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., MCF-7, HepG2) .
- Enzyme inhibition : Fluorescence polarization assays for kinase activity (e.g., Fer kinase) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .
Advanced: What challenges arise in translating in vitro activity of imidazo[2,1-b]thiazole derivatives to in vivo models?
Answer:
- Pharmacokinetics : Poor oral bioavailability due to low solubility; pro-drug strategies (e.g., esterification) improve absorption .
- Metabolic stability : Cytochrome P450 screening identifies susceptible sites (e.g., thiazole ring oxidation) for structural optimization .
- Toxicity : Off-target effects on hepatic enzymes (e.g., ALT/AST elevation) require dose titration in rodent models .
Basic: How are computational methods applied to study imidazo[2,1-b]thiazole derivatives?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like 15-LOX or Sirtuin .
- QSAR models : Hammett constants or DFT-calculated descriptors correlate substituent effects with bioactivity .
- ADMET prediction : SwissADME or pkCSM forecasts absorption, metabolism, and toxicity .
Advanced: What strategies address synthetic scalability for imidazo[2,1-b]thiazole derivatives in preclinical development?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Green chemistry : Solvent-free or aqueous-phase reactions reduce waste (e.g., Friedel-Crafts acylation with Eaton’s reagent) .
- Catalyst recycling : Immobilized catalysts (e.g., SiO2-supported P2O5) enhance reusability and cost-efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
